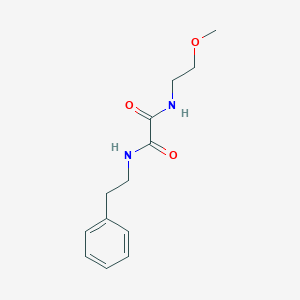![molecular formula C16H17FO3 B5150062 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene, also known as FPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a positron emission tomography (PET) imaging agent for the detection of metabotropic glutamate receptor subtype 5 (mGluR5) in the brain.
Mechanism of Action
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene binds to the allosteric site of mGluR5, resulting in a conformational change that enhances the binding of glutamate to the receptor. This leads to the activation of downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has been shown to have a high degree of specificity for mGluR5, with minimal binding to other receptor subtypes. This makes it a valuable tool for studying the role of mGluR5 in various neurological disorders. Additionally, 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has a relatively long half-life, allowing for extended imaging sessions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene is its high selectivity and affinity for mGluR5, which allows for accurate imaging of this receptor subtype in vivo. Additionally, 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has a relatively long half-life, allowing for extended imaging sessions. However, 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has limited availability and can be expensive to produce, which may limit its use in certain research settings.
Future Directions
There are several future directions for 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene research, including the development of new imaging agents with improved selectivity and affinity for mGluR5. Additionally, 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene could be used to study the role of mGluR5 in various neurological disorders, including addiction, anxiety, depression, and schizophrenia. Finally, 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene could be used to investigate the efficacy of novel therapeutic agents targeting mGluR5 in preclinical models.
Synthesis Methods
The synthesis of 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene involves a multi-step process that includes the reaction of 4-fluorophenol with 2-bromoethanol to form 2-(4-fluorophenoxy)ethanol. The resulting compound is then reacted with 1-bromo-2-ethoxybenzene in the presence of a base to form 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene. The final product is purified using column chromatography to obtain a high yield and purity.
Scientific Research Applications
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has been extensively studied in preclinical models as a PET imaging agent for mGluR5. This receptor subtype is involved in a variety of neurological disorders, including addiction, anxiety, depression, and schizophrenia. 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has shown high selectivity and affinity for mGluR5, making it a promising tool for studying the role of this receptor in various brain disorders.
properties
IUPAC Name |
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-2-18-15-5-3-4-6-16(15)20-12-11-19-14-9-7-13(17)8-10-14/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPPHMEVOLEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)

![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)

